molecular formula C15H16N2O B7515566 N-[4-(cyanomethyl)phenyl]cyclohex-3-ene-1-carboxamide

N-[4-(cyanomethyl)phenyl]cyclohex-3-ene-1-carboxamide

Numéro de catalogue B7515566
Poids moléculaire: 240.30 g/mol
Clé InChI: LIJUNBMNFVERKB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[4-(cyanomethyl)phenyl]cyclohex-3-ene-1-carboxamide, also known as CX546, is a compound that belongs to the family of AMPA receptor positive allosteric modulators. It has been extensively studied for its potential use in treating various neurological disorders, including Alzheimer's disease, schizophrenia, and depression.

Mécanisme D'action

N-[4-(cyanomethyl)phenyl]cyclohex-3-ene-1-carboxamide works by binding to the AMPA receptor and modulating its activity. The AMPA receptor is a type of glutamate receptor that is involved in the transmission of signals between neurons. By modulating the activity of the AMPA receptor, N-[4-(cyanomethyl)phenyl]cyclohex-3-ene-1-carboxamide enhances the transmission of signals between neurons, which leads to improved cognitive function and memory.
Biochemical and Physiological Effects:
N-[4-(cyanomethyl)phenyl]cyclohex-3-ene-1-carboxamide has been shown to have a number of biochemical and physiological effects. For instance, it has been shown to increase the release of acetylcholine, which is a neurotransmitter that is involved in learning and memory. It has also been shown to increase the release of dopamine, which is a neurotransmitter that is involved in motivation and reward.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of N-[4-(cyanomethyl)phenyl]cyclohex-3-ene-1-carboxamide is that it has a high degree of selectivity for the AMPA receptor, which means that it does not have significant effects on other neurotransmitter systems. Additionally, N-[4-(cyanomethyl)phenyl]cyclohex-3-ene-1-carboxamide has been shown to have a good safety profile in animal studies. However, one limitation of N-[4-(cyanomethyl)phenyl]cyclohex-3-ene-1-carboxamide is that it has a relatively short half-life, which means that it needs to be administered frequently in order to maintain its effects.

Orientations Futures

There are a number of future directions for research on N-[4-(cyanomethyl)phenyl]cyclohex-3-ene-1-carboxamide. One potential direction is to investigate its potential use in treating other neurological disorders, such as Parkinson's disease and Huntington's disease. Additionally, further research could be done to optimize the dosing and administration of N-[4-(cyanomethyl)phenyl]cyclohex-3-ene-1-carboxamide in order to maximize its efficacy and minimize any potential side effects. Finally, research could be done to develop more potent and selective AMPA receptor modulators that could have even greater therapeutic potential.

Méthodes De Synthèse

The synthesis of N-[4-(cyanomethyl)phenyl]cyclohex-3-ene-1-carboxamide involves the reaction of 4-(cyanomethyl)benzylamine with cyclohex-3-ene-1-carboxylic acid, which is then followed by a series of purification steps. The yield of the synthesis process is generally high, which makes it a cost-effective method for producing N-[4-(cyanomethyl)phenyl]cyclohex-3-ene-1-carboxamide.

Applications De Recherche Scientifique

N-[4-(cyanomethyl)phenyl]cyclohex-3-ene-1-carboxamide has been extensively studied for its potential use in treating various neurological disorders. For instance, it has been shown to enhance cognitive function and memory in animal models of Alzheimer's disease. It has also been shown to improve working memory and attention in healthy human volunteers. Additionally, N-[4-(cyanomethyl)phenyl]cyclohex-3-ene-1-carboxamide has been studied for its potential use in treating schizophrenia, where it has been shown to improve cognitive function and reduce negative symptoms.

Propriétés

IUPAC Name

N-[4-(cyanomethyl)phenyl]cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c16-11-10-12-6-8-14(9-7-12)17-15(18)13-4-2-1-3-5-13/h1-2,6-9,13H,3-5,10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIJUNBMNFVERKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)NC2=CC=C(C=C2)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(cyanomethyl)phenyl]cyclohex-3-ene-1-carboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.